1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone
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Overview
Description
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6FNO4. It is characterized by the presence of a fluoro, hydroxy, and nitro group attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone typically involves the selective bromination of 4-hydroxy-3-nitroacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-hydroxy-5-nitrobenzaldehyde or 3-fluoro-4-hydroxy-5-nitrobenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxy-5-aminophenyl ethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s fluoro, hydroxy, and nitro groups contribute to its reactivity and ability to form hydrogen bonds, interact with enzymes, and participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 1-(3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
- 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
- 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone
Uniqueness
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the fluoro group’s influence is desired.
Properties
Molecular Formula |
C8H6FNO4 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3 |
InChI Key |
YPOXIOBHGOKAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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